molecular formula C17H18Cl2N2O B11979969 1-(4-Butylphenyl)-3-(3,4-dichlorophenyl)urea

1-(4-Butylphenyl)-3-(3,4-dichlorophenyl)urea

Cat. No.: B11979969
M. Wt: 337.2 g/mol
InChI Key: MCHLKOCFKSZVAZ-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-3-(3,4-dichlorophenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a butyl group attached to a phenyl ring and two chlorine atoms attached to another phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butylphenyl)-3-(3,4-dichlorophenyl)urea typically involves the reaction of 4-butylaniline with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butylphenyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea derivatives.

Scientific Research Applications

1-(4-Butylphenyl)-3-(3,4-dichlorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Butylphenyl)-3-phenylurea: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

    1-(4-Methylphenyl)-3-(3,4-dichlorophenyl)urea: Contains a methyl group instead of a butyl group, affecting its physical and chemical properties.

Uniqueness

1-(4-Butylphenyl)-3-(3,4-dichlorophenyl)urea is unique due to the presence of both butyl and dichlorophenyl groups, which confer distinct reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18Cl2N2O

Molecular Weight

337.2 g/mol

IUPAC Name

1-(4-butylphenyl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C17H18Cl2N2O/c1-2-3-4-12-5-7-13(8-6-12)20-17(22)21-14-9-10-15(18)16(19)11-14/h5-11H,2-4H2,1H3,(H2,20,21,22)

InChI Key

MCHLKOCFKSZVAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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